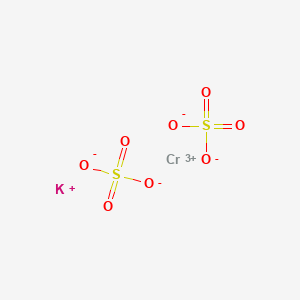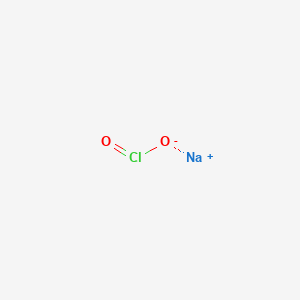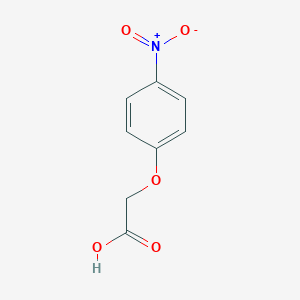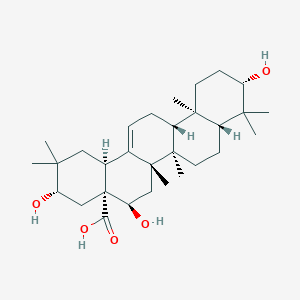
Acacic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acacic acid is a natural compound found in many plants, including Acacia farnesiana, Acacia nilotica, and Acacia catechu. It belongs to the class of flavonoids and has been known for its various pharmacological properties. Acacic acid has been widely studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and inflammation.
Mécanisme D'action
The mechanism of action of acacic acid is not fully understood. However, it has been suggested that acacic acid exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has been reported to inhibit the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammation and cancer. Acacic acid has also been shown to inhibit the activation of MAPKs, which play a critical role in the regulation of cell proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
Acacic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Acacic acid has also been reported to improve insulin sensitivity and glucose uptake in diabetic animals. Additionally, it has been shown to reduce oxidative stress and inflammation in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
Acacic acid has several advantages for lab experiments. It is a natural compound that can be easily synthesized from luteolin. It has been extensively studied for its various pharmacological properties, and its mechanism of action is well-understood. However, acacic acid has some limitations for lab experiments. It is relatively unstable and can undergo degradation under certain conditions. Additionally, its bioavailability and pharmacokinetics are not well-understood, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of acacic acid. One area of research is the development of novel synthetic methods for acacic acid and its analogs. Another area of research is the investigation of its pharmacokinetics and bioavailability to optimize its therapeutic potential. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion:
Acacic acid is a natural compound with various pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases. The synthesis of acacic acid involves the hydroxylation of luteolin and the methylation of the hydroxyl group. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. Acacic acid has several advantages for lab experiments, but its bioavailability and pharmacokinetics are not well-understood. There are several future directions for the study of acacic acid, including the development of novel synthetic methods, investigation of its pharmacokinetics and bioavailability, and clinical trials to evaluate its safety and efficacy in humans.
Applications De Recherche Scientifique
Acacic acid has been extensively studied for its various pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Acacic acid has also been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
Propriétés
Numéro CAS |
1962-14-7 |
|---|---|
Nom du produit |
Acacic Acid |
Formule moléculaire |
C30H48O5 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
(3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,5,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-28(20,6)29(17,7)15-23(33)30(18,24(34)35)16-22(25)32/h8,18-23,31-33H,9-16H2,1-7H3,(H,34,35)/t18-,19-,20+,21-,22-,23+,27-,28+,29+,30+/m0/s1 |
Clé InChI |
CFKXWTNHIJAFNL-OOURDANISA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)O)C)C)(C)C)O |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)C(=O)O)O)C)C)(C)C)O)C)C |
SMILES canonique |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)C(=O)O)O)C)C)(C)C)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



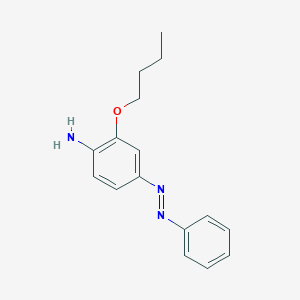
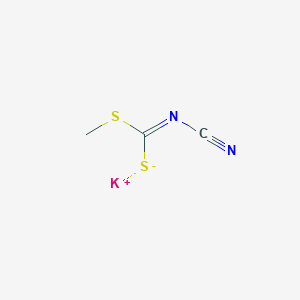
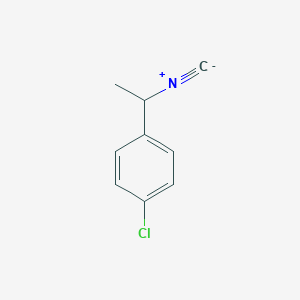
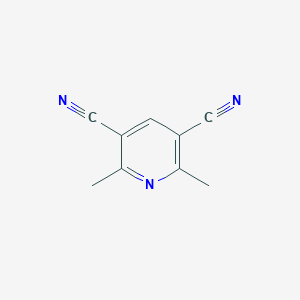
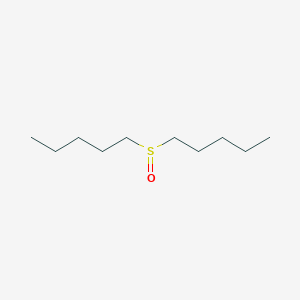
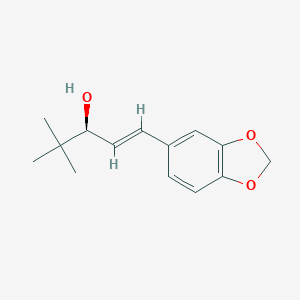

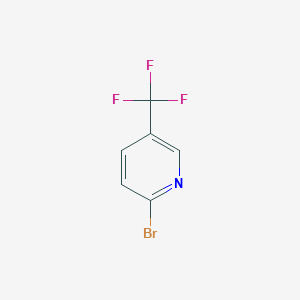
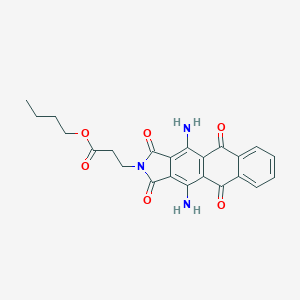
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)
